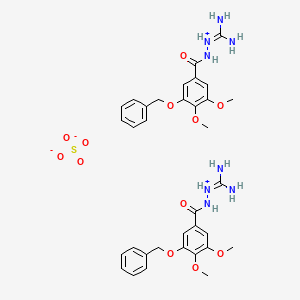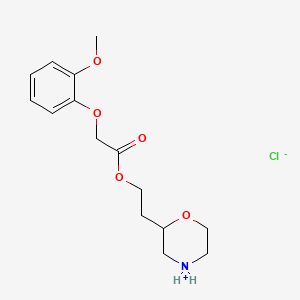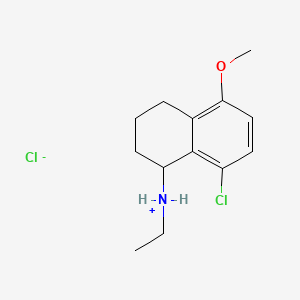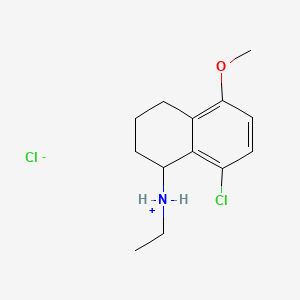
(R)-1-Amino-propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-Amino-propane-1,3-diol, also known as serinol, is a chiral amino alcohol. This compound is characterized by the presence of both an amino group (-NH2) and two hydroxyl groups (-OH) attached to a three-carbon chain. Its chiral center at the second carbon atom makes it an important molecule in stereochemistry and various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Amino-propane-1,3-diol can be achieved through several methods. One common approach involves the reduction of serine, an amino acid, using reducing agents such as lithium aluminum hydride (LiAlH4). Another method includes the catalytic hydrogenation of 3-amino-1,2-propanediol.
Industrial Production Methods
On an industrial scale, ®-1-Amino-propane-1,3-diol can be produced through the fermentation of glucose using specific strains of bacteria that express the necessary enzymes for the conversion. This biotechnological approach is favored for its sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
®-1-Amino-propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halides.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated compounds.
Scientific Research Applications
®-1-Amino-propane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of surfactants, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-1-Amino-propane-1,3-diol involves its interaction with various molecular targets and pathways. In biological systems, it can act as a precursor for the synthesis of neurotransmitters and other bioactive molecules. Its hydroxyl and amino groups allow it to participate in hydrogen bonding and other interactions, influencing its activity and function.
Comparison with Similar Compounds
Similar Compounds
(S)-1-Amino-propane-1,3-diol: The enantiomer of ®-1-Amino-propane-1,3-diol, differing in the spatial arrangement of atoms around the chiral center.
1,3-Diaminopropane: A compound with two amino groups instead of hydroxyl groups.
Glycerol: A compound with three hydroxyl groups but no amino group.
Uniqueness
®-1-Amino-propane-1,3-diol is unique due to its chiral nature and the presence of both amino and hydroxyl groups, making it a versatile intermediate in various chemical and biological processes. Its ability to form hydrogen bonds and participate in stereospecific reactions sets it apart from other similar compounds.
Properties
Molecular Formula |
C3H9NO2 |
|---|---|
Molecular Weight |
91.11 g/mol |
IUPAC Name |
(1R)-1-aminopropane-1,3-diol |
InChI |
InChI=1S/C3H9NO2/c4-3(6)1-2-5/h3,5-6H,1-2,4H2/t3-/m1/s1 |
InChI Key |
DOGCTUGYGZGSFX-GSVOUGTGSA-N |
Isomeric SMILES |
C(CO)[C@H](N)O |
Canonical SMILES |
C(CO)C(N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-(Thiazol-2-yl)-1h-benzo[d]imidazol-2-amine](/img/structure/B13743151.png)







